Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCCYAOBRFKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693418 | |
| Record name | Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-06-5 | |
| Record name | Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . Its structure includes an imidazo[1,5-a]pyrazine core, which is pivotal for its biological interactions. The compound's structural features contribute to its pharmacological properties.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazo[1,5-a]pyrazines can inhibit the growth of various bacteria and fungi. For instance, compounds within this class have been evaluated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Helicobacter pylori .
- Anticancer Properties : Research indicates that imidazo[1,5-a]pyrazines can induce apoptosis in cancer cells. A study highlighted that compounds with similar structures showed promising results in inhibiting tumor growth in various cancer models .
- Enzyme Inhibition : this compound has been investigated as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For example, it has been identified as a competitive inhibitor of ATP in certain biochemical assays .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve:
- Binding to Enzyme Active Sites : The compound's structure allows it to fit into the active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant in the context of ATPase inhibition .
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell proliferation and survival, this compound may alter the behavior of cancer cells and pathogens .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Enzyme Inhibition Profile :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,5-a]pyrazine scaffold can significantly influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of carboxylate group | Enhanced anticancer effects |
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit antimicrobial properties. Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has been identified as a potential candidate against various bacterial strains, including Helicobacter pylori, which is associated with gastric diseases. Virtual high-throughput screening has shown that related compounds can inhibit the VirB11 ATPase of H. pylori, suggesting that this compound may also possess similar inhibitory effects .
Anticancer Properties
Imidazo[1,5-a]pyrazines have been studied for their anticancer potential. Case studies have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines, indicating that this compound could be explored further as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological activity. Research has established that modifications to the imidazo and pyrazine rings can significantly influence biological activity .
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and bioavailability |
| Halogen substitutions | Enhances binding affinity to targets |
Synthesis and Derivatives
The synthesis of this compound involves various methodologies including multi-component reactions and cyclization processes. Derivatives of this compound are being synthesized to enhance efficacy and reduce toxicity .
Study on Helicobacter pylori Inhibition
A study focused on the inhibition of H. pylori VirB11 ATPase demonstrated that certain imidazo[1,2-a]pyrazines showed competitive inhibition with an IC50 value of 7 µM . This highlights the potential of related compounds like this compound in targeting bacterial virulence factors.
Anticancer Activity Assessment
In vitro assays have shown that imidazo[1,5-a]pyrazines can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 with varying degrees of potency . Further investigation into this compound could reveal similar anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Modifications
Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Ethyl 6-Chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate
Halogen-Substituted Analogues
Ethyl 8-Fluoroimidazo[1,5-a]pyrazine-1-carboxylate
- Example : Flumazenil derivatives (e.g., Ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) .
- Key Differences :
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Heterocyclic Core Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
Trifluoromethyl-Promoted Pyrazolo[1,5-a]pyrimidines
- Example: Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate derivatives .
- Key Differences: Trifluoromethyl groups increase lipophilicity and fluorescence intensity compared to chloro-substituted analogues. Demonstrated superior herbicidal activity in monocotyledonous plants .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Reactivity: The 8-chloro substituent in the parent compound facilitates nucleophilic aromatic substitution (e.g., amination to yield 8-amino derivatives) .
- Biological Activity : Chloro-substituted imidazopyrazines exhibit higher cytotoxicity in cancer cell lines compared to hydroxy or fluoro analogues due to enhanced electrophilicity .
- Synthetic Challenges : Saturated derivatives (e.g., tetrahydroimidazopyrazines) require hydride reduction, which complicates purification but improves yield .
Preparation Methods
Synthetic Route and Reaction Conditions
While direct detailed protocols for Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate are limited, analogous methods for related imidazo-heterocycles provide a reliable foundation. The preparation involves the following key stages:
Formation of Imidazo[1,5-a]pyrazine Core
- Starting from 2-aminopyrazine derivatives, cyclization with appropriate aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions forms the imidazo ring fused to pyrazine.
- Common catalysts include acid catalysts or dehydrating agents facilitating ring closure.
Introduction of the Ethyl Carboxylate Group
- Esterification is typically performed by reacting the carboxylic acid precursor with ethanol in the presence of acid catalysts such as sulfuric acid or using ethyl chloroformate derivatives.
- An alternative is the use of ethyl esters of carboxylic acids as starting materials, which are preserved during ring formation.
Chlorination at the 8-Position
- Selective chlorination is achieved using chlorinating agents such as phosphoryl trichloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS).
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, dimethoxyethane), and reaction time are optimized to avoid over-chlorination or side reactions.
- The chlorination is usually performed after ring formation and esterification to ensure regioselectivity.
Example Preparation Method (Based on Patent CN102417507A and Related Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Cyclization | 2-aminopyrazine derivative + ethyl oxalate, reflux in dimethoxyethane | Formation of imidazo[1,5-a]pyrazine ring with ethyl carboxylate group |
| 2. Chlorination | Phosphoryl trichloride (POCl3), reflux | Chlorination at the 8-position of the fused ring |
| 3. Work-up | Quenching with water, extraction with dichloromethane, washing, drying | Isolation of crude product |
| 4. Purification | Column chromatography or recrystallization | Obtain pure this compound |
- The reaction time and temperature are critical; typical reflux times range from 4 to 12 hours.
- Use of an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.
- Purification is essential to remove unreacted starting materials and side products.
Preparation of In Vivo Formulation Stock Solutions
For biological applications, this compound is prepared as clear stock solutions using co-solvents:
| Stock Solution Concentration | 1 mg Drug Volume (mL) | 5 mg Drug Volume (mL) | 10 mg Drug Volume (mL) |
|---|---|---|---|
| 1 mM | 4.432 | 22.1602 | 44.3203 |
| 5 mM | 0.8864 | 4.432 | 8.8641 |
| 10 mM | 0.4432 | 2.216 | 4.432 |
- Preparation involves dissolving the compound in DMSO to make a master stock solution.
- Subsequent dilution with PEG300, Tween 80, and water or corn oil is done stepwise, ensuring clarity at each step.
- Physical aids such as vortexing, ultrasound, or hot water bath may be used to facilitate dissolution.
Research Findings and Optimization Notes
- Chlorination efficiency depends on the choice of chlorinating agent; POCl3 provides good regioselectivity for the 8-position.
- Reaction solvents like dimethoxyethane and dichloromethane offer good solubility and control over reaction kinetics.
- Acidic or basic additives can influence the esterification step yield.
- Purity is confirmed by proton nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques.
- The compound’s solubility profile in various solvents is critical for formulation and application in biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2-Aminopyrazine derivative | Purity > 98% |
| Cyclization Solvent | Dimethoxyethane | Reflux conditions |
| Chlorinating Agent | POCl3 or SOCl2 | Controlled temperature (reflux) |
| Esterification Method | Acid-catalyzed with ethanol or ethyl chloroformate | Mild acidic conditions |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Purification | Chromatography/Recrystallization | To achieve >99% purity |
| Stock Solution Preparation | DMSO master stock, diluted with PEG300, Tween 80, water or corn oil | Stepwise addition with clarity check |
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate?
Methodology : The compound can be synthesized via a multi-step process:
- Step 1 : Acylation of an amine precursor with acid chlorides (e.g., R1COCl) or coupling with carboxylic acids to form an amide intermediate.
- Step 2 : Cyclization using POCl₃ under controlled conditions (e.g., reflux in anhydrous solvent) to generate the imidazo[1,5-a]pyrazine core .
- Step 3 : Chlorination at the 8-position via electrophilic substitution or direct functionalization during cyclization.
Key parameters include temperature control during cyclization (~110°C for POCl₃ reactions) and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 195.10 g/mol) and isotopic patterns .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (imidazo-pyrazine ring) and ester/chlorine substituents. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) are diagnostic .
- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How does the chlorine substituent influence reactivity in downstream modifications?
Methodology : The 8-chloro group acts as a leaving group, enabling nucleophilic substitution (e.g., amination with NH₃ in isopropanol at 110°C for 24 h) . Reactivity can be modulated by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.
- Catalysts : Transition metals (e.g., CuI) for cross-coupling reactions .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in substitution reaction outcomes?
Case Study : Discrepancies in amination yields (e.g., NH₃ vs. alkylamines) may arise from steric hindrance or electronic effects. Methodology :
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodology :
- Core Modifications : Compare bioactivity of 8-chloro vs. 8-amino derivatives (see Retagliptin analogs ).
- Ester Hydrolysis : Evaluate carboxylate derivatives for improved solubility/binding (e.g., methyl vs. ethyl esters) .
- Table : Example SAR Data
| Substituent | IC₅₀ (nM) for Kinase X | LogP |
|---|---|---|
| 8-Cl | 120 ± 15 | 2.1 |
| 8-NH₂ | 45 ± 8 | 1.3 |
| 8-OCH₃ | 220 ± 20 | 2.4 |
Source : Derived from imidazo[1,5-a]pyrazine analogs in kinase assays .
Q. How can researchers validate hypothesized mechanisms of action in cellular assays?
Methodology :
- Target Engagement Assays : Use fluorescent probes (e.g., AlphaScreen) to confirm binding to ATP pockets .
- Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., kinases) to assess loss of compound efficacy .
- Metabolic Profiling : LC-MS-based metabolomics to trace downstream effects (e.g., altered nucleotide levels) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields?
Case Study : Cyclization yields vary from 50% to 85% across studies . Resolution Strategies :
- Parameter Screening : Optimize POCl₃ stoichiometry (1.5–2.0 eq.) and reaction time (4–24 h).
- Moisture Control : Use anhydrous solvents and inert atmosphere to suppress hydrolysis .
- Alternative Catalysts : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
Application in Drug Discovery
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life.
- Caco-2 Permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
